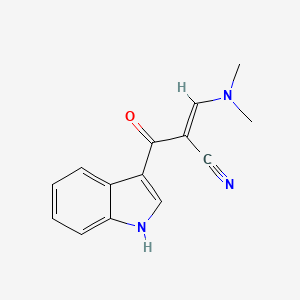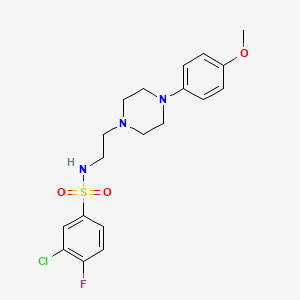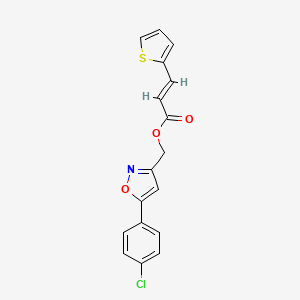
(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(Dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile” is a compound with the molecular formula C14H13N3O . It’s a chain of edge-fused rings built from a three-centre N-H…(N,O) hydrogen bond .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol . In one study, 3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile was treated with phenylhydrazine, in refluxing basic ethanol, which afforded a single product N-1 or N-2 substituted pyrazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a chain of edge-fused rings built from a three-centre N—H (N,O) hydrogen bond .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can be treated with phenylhydrazine in refluxing basic ethanol to afford a single product N-1 or N-2 substituted pyrazole .科学的研究の応用
Indole Synthesis and Classification
The compound is associated with indole synthesis due to its indol-3-ylcarbonyl component. Indole alkaloids, such as those derived from this compound, are of significant interest in organic synthesis due to their presence in a broad range of natural products and pharmaceuticals. A review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the various strategies employed in forming the indole nucleus. This classification aids chemists in understanding new approaches to indole synthesis and discovering the current state of the art for each strategy, thereby avoiding duplication and focusing efforts on significant challenges in the field (Taber & Tirunahari, 2011).
Indole Derivatives and Hepatic Protection
The indole structure, part of the compound in focus, is also notable in the field of hepatic protection. Indole-3-carbinol (I3C) and its derivatives have been recognized for their protective effects against chronic liver injuries. These indoles exert anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects, as detailed by Wang et al. Understanding these mechanisms can provide insights into the potential therapeutic applications of indole derivatives, including those similar to the compound (Wang et al., 2016).
Neuroprotective and Hallucinogenic Properties
Indole derivatives are also known for their neuroprotective and hallucinogenic properties. For example, indole alkaloids found in hallucinogenic mushrooms have been studied for their structure-activity relationships in certain diseases. The research by Wieczorek et al. discusses the medicinal importance of these compounds, which could provide a contextual background for understanding the biological activities and potential applications of similar indole-based compounds (Wieczorek et al., 2015).
Amyloid Imaging in Alzheimer's Disease
The dimethylamino component of the compound is noteworthy in the field of amyloid imaging, particularly related to Alzheimer's disease. Radioligands containing dimethylamino structures have been studied for their ability to measure amyloid in the brain, as outlined by Nordberg. This research provides insights into the pathophysiological mechanisms of amyloid deposits and early detection of Alzheimer's disease, which could be relevant for compounds with similar structural features (Nordberg, 2007).
将来の方向性
Indole derivatives, such as “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions could involve further exploration of the biological activities of these compounds and their potential applications in medicine.
特性
IUPAC Name |
(E)-3-(dimethylamino)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(2)9-10(7-15)14(18)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-9,16H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQNRLYQOQCWJJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)
![9-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-9H-purine](/img/structure/B2559700.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2559702.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2559703.png)


![7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2559714.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![1-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-ethylurea](/img/structure/B2559716.png)
![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2559718.png)
